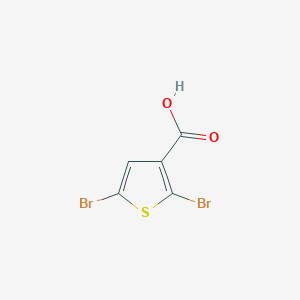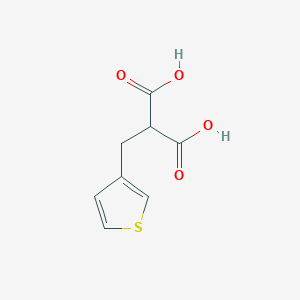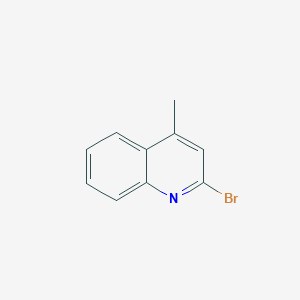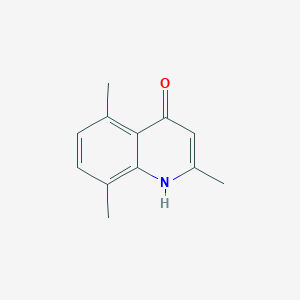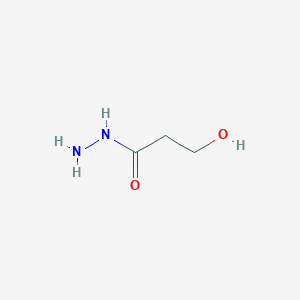
2,3,3-Trimethylbutan-1-ol
Overview
Description
2,3,3-Trimethylbutan-1-ol, also known as 2,3,3-trimethyl-1-butanol, is a branched-chain, secondary alcohol. It is a colorless liquid with a strong, sweet odor and is a flammable and toxic substance. This compound is a versatile chemical compound used in a variety of applications, such as in the synthesis of pharmaceuticals, in the manufacture of fragrances, and as a reagent in lab experiments.
Scientific Research Applications
Vapor Pressure and Excess Gibbs Free Energies
Research by Wieczorek and Sipowska (1985) investigated the vapor pressures of 2,3,3-trimethylbutan-2-ol and its mixtures with n-heptane. The study also calculated the excess molar Gibbs free energies of these substances, providing insights into their thermodynamic properties and potential applications in chemical processes and material sciences (Wieczorek & Sipowska, 1985).
Carbonium-ion Type Reactions
Roberts and Yancey (1955) explored the carbonium-ion type reactions of C^(14)-labeled pentamethylethanol (2,3,3-trimethyl-2-butanol-1-C^(14)). Their work provided valuable information on the rearrangement and chloride exchange in these reactions, which is significant for understanding reaction mechanisms in organic chemistry (Roberts & Yancey, 1955).
Vibrational Analysis of Trimethylalkanes
A study by Crowder and Gross (1983) involved the vibrational analysis of various trimethylalkanes, including 2,3,3-trimethylpentane. This research provided detailed interpretations of liquid and solid-state infrared spectra, which are crucial for understanding molecular structures and properties in the field of molecular spectroscopy (Crowder & Gross, 1983).
Oxidation and Combustion Studies
Baldwin and Walker (1981) examined the oxidation of 2,2,3-trimethylbutane, contributing to the understanding of combustion processes and reaction kinetics. Their findings on the rate constants for H and OH attack on trimethylbutane are significant for the development of combustion models and understanding fuel behavior under various conditions (Baldwin & Walker, 1981).
Decomposition in the Presence of Oxygen
Research conducted by Atri, Baldwin, Evans, and Walker (1978) on the decomposition of 2,2,3-trimethylbutane in the presence of O2 offered insights into reaction mechanisms and kinetic processes relevant to chemical engineering and material sciences (Atri et al., 1978).
Synthesis of α-Methylenebutyrolactone
MatsudaIsamu (1978) discussed a method for α-methylenebutyrolactone synthesis using homoallyl alcohols, contributing to the field of organic synthesis and pharmaceutical research (MatsudaIsamu, 1978).
Anti-Knock Additive in Fuel
A study by Atef et al. (2019) on the use of 2,2,3-trimethylbutane (triptane) as an anti-knock additive in fuel provided critical insights into its ignition properties and potential applications in improving fuel efficiency and reducing emissions in the automotive industry (Atef et al., 2019).
Safety and Hazards
The safety information for 2,3,3-Trimethylbutan-1-ol indicates that it is potentially hazardous. The hazard statements include H226, H315, H319, and H335, which correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Biochemical Analysis
Biochemical Properties
2,3,3-Trimethylbutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound can result in altered cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase, which converts it into aldehydes or ketones. These metabolites can then enter other metabolic pathways, affecting metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NAD+ is also crucial for its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
properties
IUPAC Name |
2,3,3-trimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVOLGZHKFWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958009 | |
| Record name | 2,3,3-Trimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36794-64-6 | |
| Record name | 2,3,3-Trimethylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036794646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3-Trimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



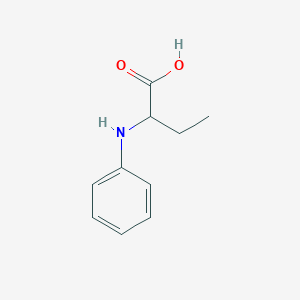
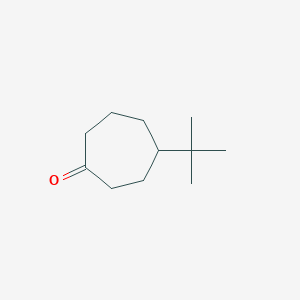
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)





